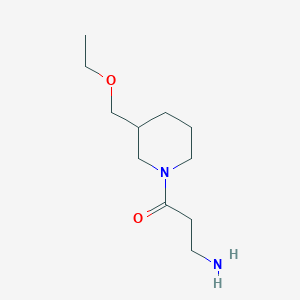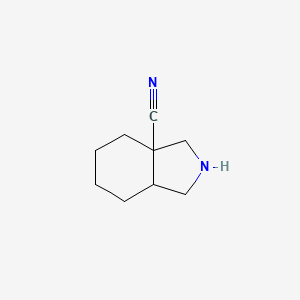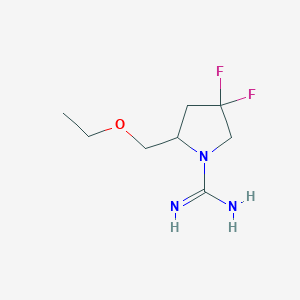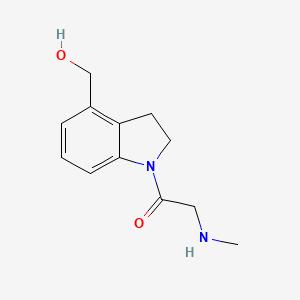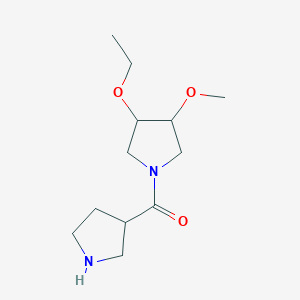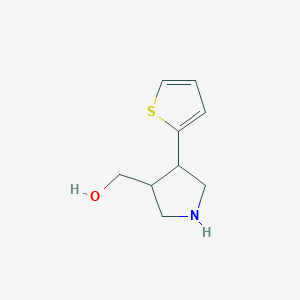
(4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies . One approach involves the construction of the ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contributes to the aromaticity of the molecule .Aplicaciones Científicas De Investigación
Chemosensors for Transition Metal Ions
(4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol and its derivatives have been studied for their ability to detect transition metal ions. A study focused on the synthesis and characterization of such compounds, demonstrating their potential as chemosensors. Specifically, these compounds showed remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, changing color upon complexation, which could be significant for detecting copper ions in various applications (Gosavi-Mirkute et al., 2017).
Nonlinear Optical Properties
Another application area is in nonlinear optical (NLO) properties. Research on thienyl-substituted pyridinium salts, which include this compound derivatives, revealed their potential in second-order nonlinear optics. These compounds have been studied for their efficiency in second harmonic generation, a key aspect in the development of optical technologies (Li et al., 2012).
Crystal Structure Analysis
The compound and its analogs have also been the subject of crystal structure analysis. Studies have provided detailed insights into the molecular and crystal structures of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (Dayananda et al., 2012).
Synthesis of Agrochemicals or Medicinal Compounds
In the field of synthetic chemistry, derivatives of this compound have been used in reactions to produce compounds useful for the preparation of agrochemicals or medicinal compounds. This highlights its role as a precursor or intermediate in synthetic pathways (Ghelfi et al., 2003).
Ligands in Metal-Catalyzed Reactions
Some studies have explored the use of this compound derivatives as ligands in metal-catalyzed reactions. These ligands can significantly influence the outcome of such reactions, making them important tools in catalysis and synthesis (Russo et al., 2013).
Propiedades
IUPAC Name |
(4-thiophen-2-ylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-7-4-10-5-8(7)9-2-1-3-12-9/h1-3,7-8,10-11H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFJOBSQWRQRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)
